5-Fluoro-2-propoxyaniline
Overview
Description
5-Fluoro-2-propoxyaniline is a chemical compound with the molecular formula C9H12FNO and a molecular weight of 169.2 . It is used for scientific research and development .
Molecular Structure Analysis
The molecular structure of this compound consists of nine carbon atoms, twelve hydrogen atoms, one fluorine atom, and one nitrogen atom . The exact structural details are not provided in the available resources.Scientific Research Applications
Fluorinated Compounds in Cancer Treatment
Fluorinated compounds, notably 5-Fluorouracil (5-FU) and its derivatives, have been cornerstone treatments in various cancers, demonstrating the critical role of fluorination in enhancing drug efficacy. 5-FU, for instance, has been extensively used for over six decades, leveraging its mechanism of action as a thymidylate synthase inhibitor to prevent DNA synthesis in cancer cells, thereby exerting cytotoxic effects (Heidelberger & Ansfield, 1963; Grem, 2000).
Advances in Fluorinated Pyrimidines
Recent research has focused on understanding and improving the synthesis, delivery, and mechanism of action of fluorinated pyrimidines. Innovations include developing methods for incorporating radioactive and stable isotopes to study drug metabolism and biodistribution, as well as creating RNA and DNA analogs substituted with fluorinated pyrimidines for detailed biophysical and mechanistic studies. These advancements offer insights into how these compounds interact with nucleic acids and enzymes, potentially leading to more precise cancer treatments (Gmeiner, 2020).
Drug Delivery Systems for Topical Use
There is ongoing research into enhancing the bioavailability of fluoropyrimidines for topical applications, particularly for treating premalignant and malignant skin lesions. Innovative drug delivery systems, including microemulsions and nanocarriers, have shown promise in improving the efficacy of fluorinated drugs by increasing penetration into deeper skin layers. Such advancements could significantly impact the treatment of skin cancers and precancerous conditions (Oliveira et al., 2020).
Fluorinated Liquid Crystals for Medical Applications
The unique properties of fluorinated compounds extend beyond pharmacology into materials science, where fluorinated liquid crystals are explored for their potential in medical applications. The incorporation of fluorine atoms into liquid crystals can markedly alter their physical properties, such as melting points, mesophase morphology, and optical characteristics, which could have implications for developing new diagnostic tools and therapeutic devices (Hird, 2007).
Properties
IUPAC Name |
5-fluoro-2-propoxyaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6H,2,5,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYPBEGMSZWHMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946774-77-2 | |
Record name | 5-fluoro-2-propoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.